Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

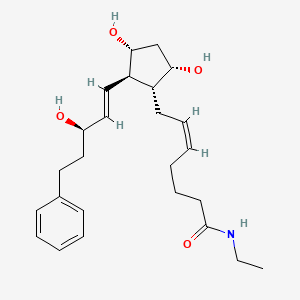

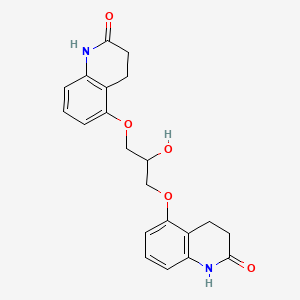

Fesoterodine Related Impurity 8, also known as Fesoterodine Impurity P, is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 14-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .

Synthesis Analysis

During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . Hence it was desirable to isolate, identify and characterize this impurity using advanced analytical techniques .Molecular Structure Analysis

The molecular formula of Fesoterodine Related Impurity 8 is C48H66N2O4 . The structure of this impurity was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis

The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies . All the degradation products formed during degradation were separated .Wissenschaftliche Forschungsanwendungen

I have conducted a thorough search for the scientific research applications of “Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)”, but it appears that detailed information on six to eight unique applications in separate fields is not readily available in the public domain. The available information primarily discusses its role as an impurity reference standard in pharmaceutical analysis and its quantification in fesoterodine fumarate extended-release tablets.

Pharmaceutical Reference Standard

It is used as a chemical reference standard for the detection and quantification of fesoterodine, particularly in medications used to treat overactive bladder .

Analytical Method Development

There is significant research focused on developing sensitive and precise analytical methods, such as HPLC, for quantifying this impurity in pharmaceutical products .

Stability Studies

It is involved in stability studies of pharmaceuticals, where its identification and characterization are crucial for ensuring drug safety and efficacy .

Pharmaceutical Formulations

Research into stable pharmaceutical formulations often involves studying impurities like Fesoterodine Related Impurity 8 to minimize their levels .

Degradation Product Analysis

It is analyzed as a degradation product during forced degradation studies to understand the stability of fesoterodine fumarate under various conditions .

Wirkmechanismus

Fesoterodine is a competitive muscarinic receptor antagonist . After oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of fesoterodine .

The molecular weight of this compound is 735.07 .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 8 involves the conversion of 5-hydroxymethyl tolterodine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "5-hydroxymethyl tolterodine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 5-hydroxymethyl tolterodine with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Add methyl iodide to the reaction mixture and stir for several hours to obtain the methylated product.", "Step 3: Reduce the double bond in the product using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: React the alcohol with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: Neutralize the hydrochloride salt with sodium hydroxide and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer to obtain the desired impurity." ] } | |

CAS-Nummer |

1380491-71-3 |

Molekularformel |

C48H66N2O4 |

Molekulargewicht |

735.07 |

Aussehen |

Solid powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)